4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide were synthesized by alkylation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide by corresponding 1-chloromethylbenzene in a dimethylformamide environment with an excess of potassium carbonate at a temperature of 70-80°C .Scientific Research Applications
Pharmacokinetics and Tissue Distribution
The compound 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide, in its variant as IN-1130, has been identified as a novel ALK5 inhibitor with potential anti-fibrosis applications. The pharmacokinetics of IN-1130 were studied in various animal models, revealing significant plasma half-lives and bioavailability. The compound showed high permeability and was readily distributed into vital organs such as the liver, kidneys, and lungs. Moreover, a major metabolite of IN-1130, tentatively identified as M1, was found predominantly in the liver, suggesting significant metabolic activity and potential efficacy as an oral anti-fibrotic drug (Kim et al., 2008).
Anticonvulsant Spectrum
A study on the anticonvulsant spectrum of N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide, a related compound, demonstrated pronounced anticonvulsant effects in various seizure models. The study suggested that the compound's mechanism of action involves GABA-ergic, glycinergic, and adenosinergic pathways, providing insights into the molecular interactions and potential therapeutic applications of similar quinazoline derivatives (Shtrygol’ et al., 2022).
Analgesic Mechanisms
Another related compound, 4-[4-oxo-(4H)-quinazolin-3-yl]-benzoic acid (PK-66 compound), was investigated for its analgesic mechanisms, particularly in models of somatic and neuropathic pain syndromes. The study revealed the involvement of the adrenergic system, specifically alpha-2 adrenergic receptors, dopaminergic, and GABAergic systems in the analgesic action of PK-66, without any effect on opioid receptors. This study provides a detailed analysis of the pharmacological pathways involved in pain relief, which could be relevant for understanding the mechanisms of similar quinazoline derivatives (Kramar et al., 2018).
Properties
IUPAC Name |
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c27-20(24-13-17-5-3-4-12-23-17)16-10-8-15(9-11-16)14-26-21(28)18-6-1-2-7-19(18)25-22(26)29/h1-12H,13-14H2,(H,24,27)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZLRMHRASXDPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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